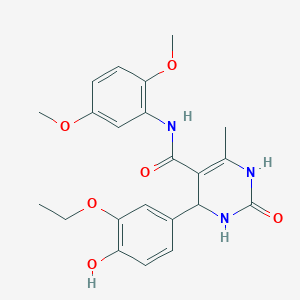![molecular formula C13H11ClN2O2S B2964629 3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime CAS No. 339279-40-2](/img/structure/B2964629.png)
3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime” is a thiazole derivative . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
Thiazoles, including “3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime”, have a planar ring structure. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime” are not provided in the retrieved sources. Thiazoles in general are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用
Synthesis and Structural Characterization
Novel Ring Transformations and Condensed Ring Systems : Spinelli et al. (1992) explored new ring transformations leading to the formation of compounds with new condensed ring systems. This research demonstrated the utility of chlorophenyl-thiazol derivatives in synthesizing complex molecular structures, providing insights into their structural characteristics through physical methods such as NMR, mass spectrometry, and XRD (Spinelli et al., 1992).
Antimicrobial Activity of Thiazol Derivatives : B'Bhatt and Sharma (2017) synthesized novel compounds from 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one, demonstrating their antimicrobial properties. The study highlighted the potential of chlorophenyl-thiazol derivatives in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Application in Analytical Chemistry : McLellan and Thornalley (1992) described the synthesis and chromatography of derivatives for use in liquid chromatographic fluorimetric assays, showcasing the relevance of chlorophenyl-thiazol derivatives in analytical methodologies (McLellan & Thornalley, 1992).
Biological Applications
Anticancer and Antimicrobial Agents : Katariya et al. (2021) investigated the anticancer and antimicrobial activities of oxazole clubbed with pyridyl-pyrazolines, indicating the therapeutic potential of such derivatives. The study underscores the versatility of chlorophenyl-thiazol derivatives in drug discovery and development (Katariya, Vennapu, & Shah, 2021).
Theoretical Studies on Intramolecular Hydrogen Bonds : Castro et al. (2007) conducted a theoretical study on intramolecular hydrogen bonds in thiazole derivatives, providing valuable insights into the electronic structure and stability of these compounds. Such studies are crucial for understanding the chemical behavior and reactivity of chlorophenyl-thiazol derivatives (Castro et al., 2007).
将来の方向性
The future directions for research on “3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime” and similar thiazole derivatives could include further exploration of their biological activities and potential applications in medicine, given their diverse biological activities . Additionally, more research could be done to understand their synthesis processes, chemical reactions, and mechanisms of action.
特性
IUPAC Name |
(3E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-methoxyiminopropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c1-18-16-7-6-11(17)12-8-15-13(19-12)9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVARISGDYLRPD-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

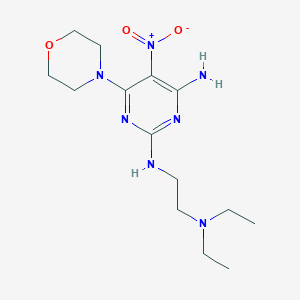
![Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2964550.png)
![2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2964552.png)
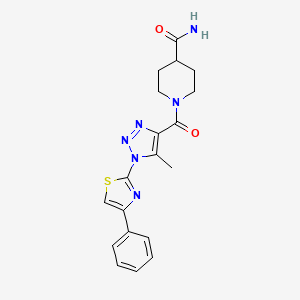

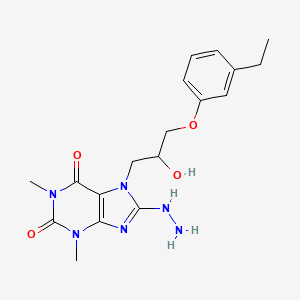
![1-(5-chloro-2-methoxyphenyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]thiourea](/img/structure/B2964557.png)
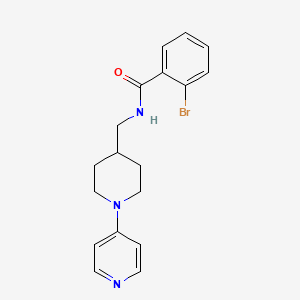
![(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2964560.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2964561.png)
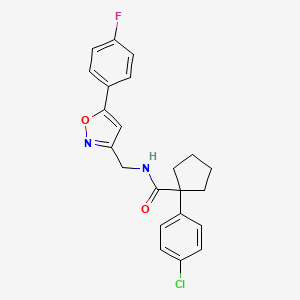
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2964565.png)

